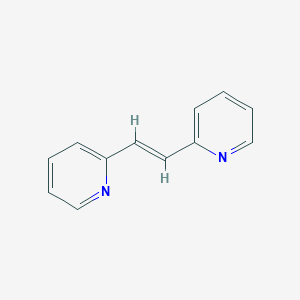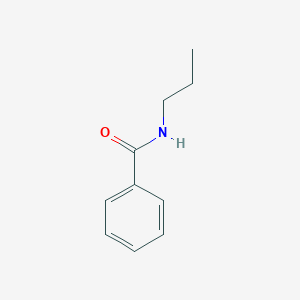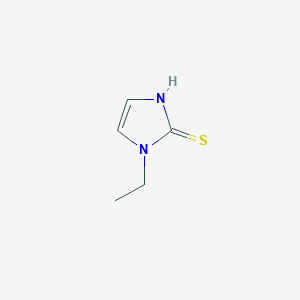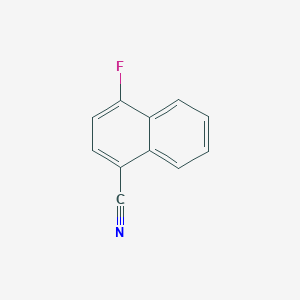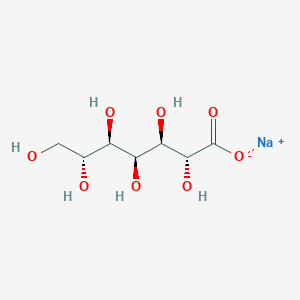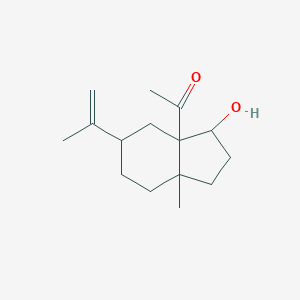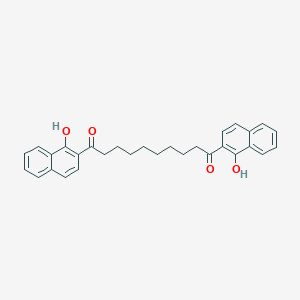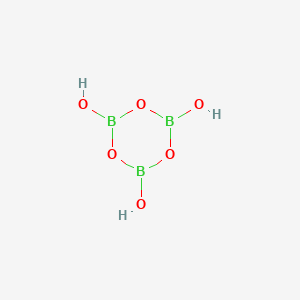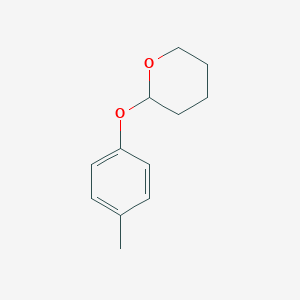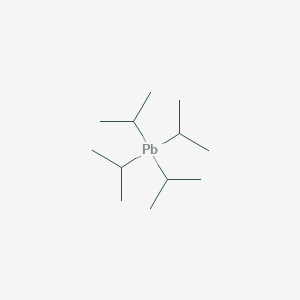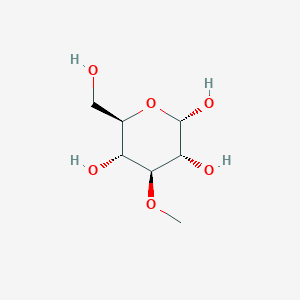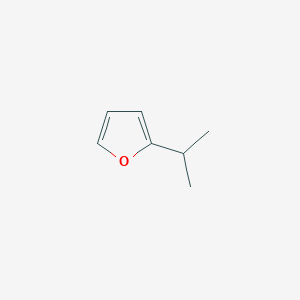
2-Isopropylfuran
Overview
Description
Synthesis Analysis
The synthesis of 2-Isopropylfuran derivatives, particularly the enantiomers of 2,3-dihydro-2-isopropyl-2,5-dimethylfuran, has been achieved through various synthetic routes. A notable method involves the Sharpless asymmetric epoxidation reaction, starting from compounds like (R)-(-)-linalool (Mori, Ebata, & Takechi, 1984). Another approach for synthesizing (R)-2,3-dihydro-2,5-dimethyl-2-isopropylfuran utilized a 1,3-oxathiane intermediate, showcasing the versatility in synthetic strategies for accessing these compounds (Bai & Eliel, 1991).
Molecular Structure Analysis
The molecular structure of 2-Isopropylfuran derivatives has been elucidated through various spectroscopic techniques, including NMR, IR, MS, and X-ray crystallography. For instance, the structure of [(2,3-O-Isopropylidene-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-triphenylstannane was confirmed, highlighting the detailed structural insights obtainable for such compounds (Burnett, Cox, & Wardell, 1998).
Chemical Reactions and Properties
2-Isopropylfuran and its derivatives undergo various chemical reactions, reflecting their reactive nature and chemical versatility. Stereoselective synthesis techniques have been developed to produce 2-isopropyl 1,4-dienes, demonstrating the compound's utility in creating complex molecular architectures with high stereospecificity (Álvarez, Cuvigny, Penhoat, & Julia, 1988).
Physical Properties Analysis
The physical properties of 2-Isopropylfuran, such as boiling point, melting point, and solubility, are essential for its application in various synthetic contexts. However, specific details on these properties require further exploration in the literature, indicating an area for future research.
Chemical Properties Analysis
The chemical properties of 2-Isopropylfuran, including reactivity with different chemical reagents, stability under various conditions, and its role as a precursor in organic synthesis, are critical for its effective use in chemical synthesis. The synthesis and characterization of compounds like 2-isopropylfuro(2,3-b)quinolines from 3-(3-methylbut-1-enyl)-2-quinolones underscore the compound's chemical utility (Ramesh, Mohan, & Shanmugam, 1984).
Scientific Research Applications
Anticancer Activity : Fused isopropylfuran units are present in bioactive natural products like psorospermin and have been implied in DNA alkylation, showcasing potential in anticancer drug development (Nguyen et al., 2009).
Pharmaceutical and Drug Research : Isopropylfuran derivatives like 5-APB and 6-APB have been studied for their stimulant and entactogenic effects, contributing to research on psychoactive substances (Stańczuk et al., 2013).
Biomarker Research : Isoprostanes, which include isopropylfuran derivatives, have been explored as bioactive products of lipid peroxidation and biomarkers in various clinical conditions like oxidative stress, diabetes, and atherosclerosis (Basu, 2004).
Pheromone Synthesis : Isopropylfuran is used in the synthesis of insect pheromones, contributing to studies in entomology and pest control (Bai & Eliel, 1991).
Anesthetic Research : Studies on general anesthetics like isoflurane involve isopropylfuran derivatives to understand their impact on neuronal activity and sensory processing in medical research (Lissek et al., 2016).
Environmental Monitoring : The presence of isopropyl derivatives like isopropylmethylphenol in river waters indicates the environmental impact of cosmetics and household detergents, aiding in environmental monitoring and pollution studies (Kimura et al., 2014).
Food Science Research : Research on soybean oil oxidation and flavor formation involves compounds like 2-pentylfuran, a derivative of isopropylfuran, contributing to studies in food science and technology (Min et al., 2003).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
It is known that furans, the class of compounds to which 2-isopropylfuran belongs, can have various effects on cellular processes .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, certain environmental contaminants, such as surfactants, can disrupt microbial dynamics and hinder plant-surviving processes . .
properties
IUPAC Name |
2-propan-2-ylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6(2)7-4-3-5-8-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOPCURQYRRFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480176 | |
| Record name | 2-isopropylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylfuran | |
CAS RN |
10599-59-4 | |
| Record name | 2-(1-Methylethyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10599-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010599594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-isopropylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ISOPROPYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B44A434J7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Isopropylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040278 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the stereochemistry in the synthesis of (R)-2,3-Dihydro-2,5-dimethyl-2-isopropylfuran?
A1: (R)-2,3-Dihydro-2,5-dimethyl-2-isopropylfuran is an insect pheromone. [] The synthesis of this compound, as described in the research, emphasizes the importance of stereochemistry. Pheromones often exhibit specific biological activity depending on their absolute configuration (R or S). Therefore, obtaining the desired enantiomer, in this case, the (R)-enantiomer, is crucial for replicating the pheromone's biological activity accurately. [] The researchers utilized a chiral shift 13C NMR experiment to determine the enantiomeric excess of the synthesized precursors, highlighting the importance of controlling and verifying stereochemistry in pheromone synthesis. []
Q2: Why is the synthesis of 5-methyl-2-isopropylfuran of interest to researchers?
A2: The synthesis of 5-methyl-2-isopropylfuran, as outlined in the research, showcases a straightforward approach to constructing this specific furan derivative. [] While the paper doesn't explicitly state the applications of this compound, substituted furans like 5-methyl-2-isopropylfuran are important building blocks in organic synthesis and frequently appear in various natural products and pharmaceuticals. Therefore, developing efficient and versatile synthetic routes for such compounds is crucial for advancing chemical research and drug discovery. []
Q3: How does the presence of allylic hydrogen atoms in 2-isopropylfuran and similar molecules influence their combustion behavior?
A3: 2-Isopropylfuran, like other molecules containing allylic hydrogen atoms, exhibits unique combustion characteristics. The research on hydrogen atom abstraction by molecular oxygen (3O2) reveals that allylic C-H bonds are particularly susceptible to attack by oxygen radicals. [] This abstraction reaction serves as a crucial initiation step in the combustion process. The rate constants for this reaction, calculated using computational chemistry methods, provide valuable insights into the reactivity and ignition behavior of fuels possessing allylic hydrogen atoms, including 2-isopropylfuran. [] Understanding these kinetics is essential for refining combustion models and predicting fuel performance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



